Hedgehog Pathway Inhibition: 8-Methyl Substitution Confers >200-Fold Potency Advantage vs. Methyl Analog
In a study of Hedgehog pathway inhibitors, an 8-methylimidazo[1,2-a]pyridine derivative (MS-0022) demonstrated an IC50 of 100 nM, while a closely related analog with a methyl group at the R3 position (MS-0011) showed an IC50 >20,000 nM [1]. This >200-fold difference in potency underscores the critical importance of the 8-methyl substitution pattern in this scaffold.
| Evidence Dimension | Hedgehog pathway inhibition (Shh-L2 reporter assay) |
|---|---|
| Target Compound Data | IC50 = 100 nM (for MS-0022, an 8-methylimidazo[1,2-a]pyridine derivative) |
| Comparator Or Baseline | MS-0011 (methyl-substituted imidazopyridine analog): IC50 >20,000 nM |
| Quantified Difference | >200-fold |
| Conditions | Shh-L2 reporter assay in NIH/3T3 cells |
Why This Matters
This data demonstrates that the 8-methyl substitution pattern in this scaffold can be essential for achieving low-nanomolar potency in Hedgehog pathway modulation, directly informing lead optimization decisions and procurement rationale.
- [1] Stanton, B. Z., et al. (2009). Activity of MS-0022 and deletion/substitution analogs. PMC. Table 1. Retrieved April 23, 2026. View Source
